

Literature review of 5-methoxy-3H-isobenzofuran-1-one research

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Compound of Interest

Compound Name: 5-methoxy-3H-isobenzofuran-1-one

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An In-depth Technical Guide to the Research Landscape of **5-methoxy-3H-isobenzofuran-1-one**

Introduction: The Significance of the Phthalide Core

Isobenzofuran-1(3H)-ones, commonly known as phthalides, are a class of bicyclic γ -lactones that form the structural backbone of numerous natural products and synthetically important molecules.^[1] This scaffold, consisting of a γ -lactone fused to a benzene ring, is prevalent in various plant species and fungi.^[1] Compounds featuring the phthalide core exhibit a remarkable breadth of biological activities, including antioxidant, antiplatelet, antifungal, and neuroprotective properties.^{[2][3]}

This guide focuses on a specific, synthetically valuable member of this family: **5-methoxy-3H-isobenzofuran-1-one**. As an important intermediate and a subject of study in its own right, this compound serves as a critical building block in medicinal chemistry and materials science.^[2] Its strategic methoxy substitution influences its electronic properties and provides a handle for further functionalization, making it a versatile precursor for developing novel therapeutic agents and molecular probes.^{[1][4]} This document provides a comprehensive review of its synthesis, chemical characteristics, and the burgeoning research into its biological potential and applications in drug discovery.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of **5-methoxy-3H-isobenzofuran-1-one** is essential for its application in research and development. The molecule is characterized by a planar skeleton, a feature confirmed by X-ray crystallography.[\[2\]](#)

Key Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₉ H ₈ O ₃	[2]
Molecular Weight	164.15 g/mol	[2]
Appearance	Yellow solid	[2]
Melting Point	113.4–114.7 °C	[2]
IUPAC Name	5-Methoxy-2-benzofuran-1(3H)-one	[2]

Spectroscopic Characterization

The structural identity of **5-methoxy-3H-isobenzofuran-1-one** is unequivocally established through various spectroscopic techniques. The data below, derived from experimental findings, provides a reference fingerprint for researchers.[\[2\]](#)

- Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands. A strong peak around 1736 cm⁻¹ corresponds to the C=O stretching of the lactone ring. Other notable peaks include those for C-H stretching (3032, 2922, 2852 cm⁻¹) and aromatic C=C stretching (1601, 1489 cm⁻¹).[\[2\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum displays distinct signals: a singlet at δ 3.89 ppm for the three methoxy protons (OCH₃), a singlet at δ 5.25 ppm for the two methylene protons (CH₂) of the lactone ring, and three signals in the aromatic region at δ 6.91, 7.02, and 7.80 ppm.[\[2\]](#)
 - ¹³C NMR (75 MHz, CDCl₃): The carbon spectrum confirms the nine unique carbon atoms in the structure, including the carbonyl carbon of the lactone at δ 171.1 ppm, the methoxy carbon at δ 56.1 ppm, and the methylene carbon at δ 69.3 ppm.[\[2\]](#)

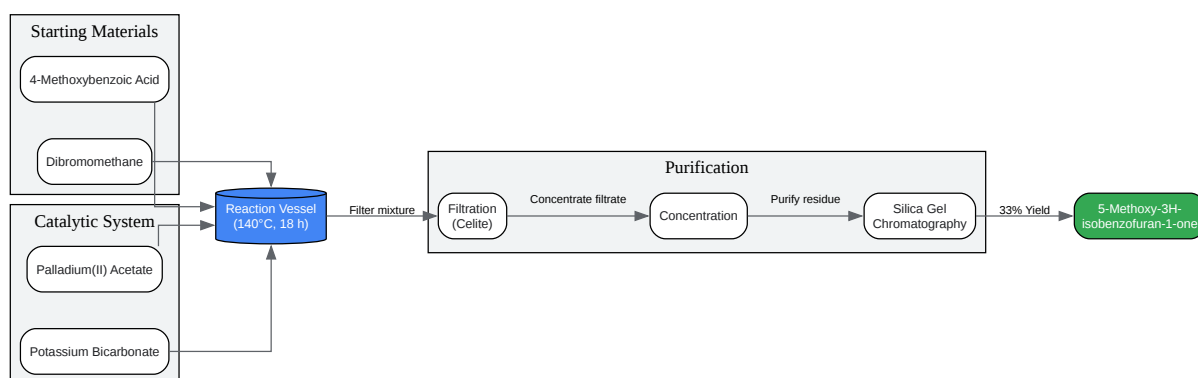
- High-Resolution Mass Spectrometry (HRMS): The calculated mass for the protonated molecule $[M+H]^+$ is 165.0552, with an experimentally found value of 165.0606, confirming the elemental composition.[2]

Synthesis Methodologies: A Practical Approach

The construction of the **5-methoxy-3H-isobenzofuran-1-one** scaffold has been achieved through modern catalytic methods. Transition metal-catalyzed reactions, in particular, offer an efficient route to this and related phthalide structures.[5]

Palladium-Catalyzed Carboxylation and Cyclization

A key synthetic route involves a palladium-catalyzed reaction between 4-methoxybenzoic acid and dibromomethane.[2] This method leverages the power of palladium to facilitate C-H activation and subsequent intramolecular lactonization, forming the desired five-membered ring.



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Caption: Workflow for the palladium-catalyzed synthesis of **5-methoxy-3H-isobenzofuran-1-one**.

Detailed Experimental Protocol

The following protocol is adapted from a reported synthesis and provides a self-validating system for laboratory preparation.^[2]

Materials:

- 4-Methoxybenzoic acid (3.00 mmol, 456 mg)
- Palladium(II) acetate (0.30 mmol, 67.3 mg)
- Potassium bicarbonate (7.50 mmol, 750 mg)
- Dibromomethane (12 ml)
- Celite
- Hexane
- Ethyl acetate
- 40 ml reaction tube with Teflon cap
- Magnetic stir bar

Procedure:

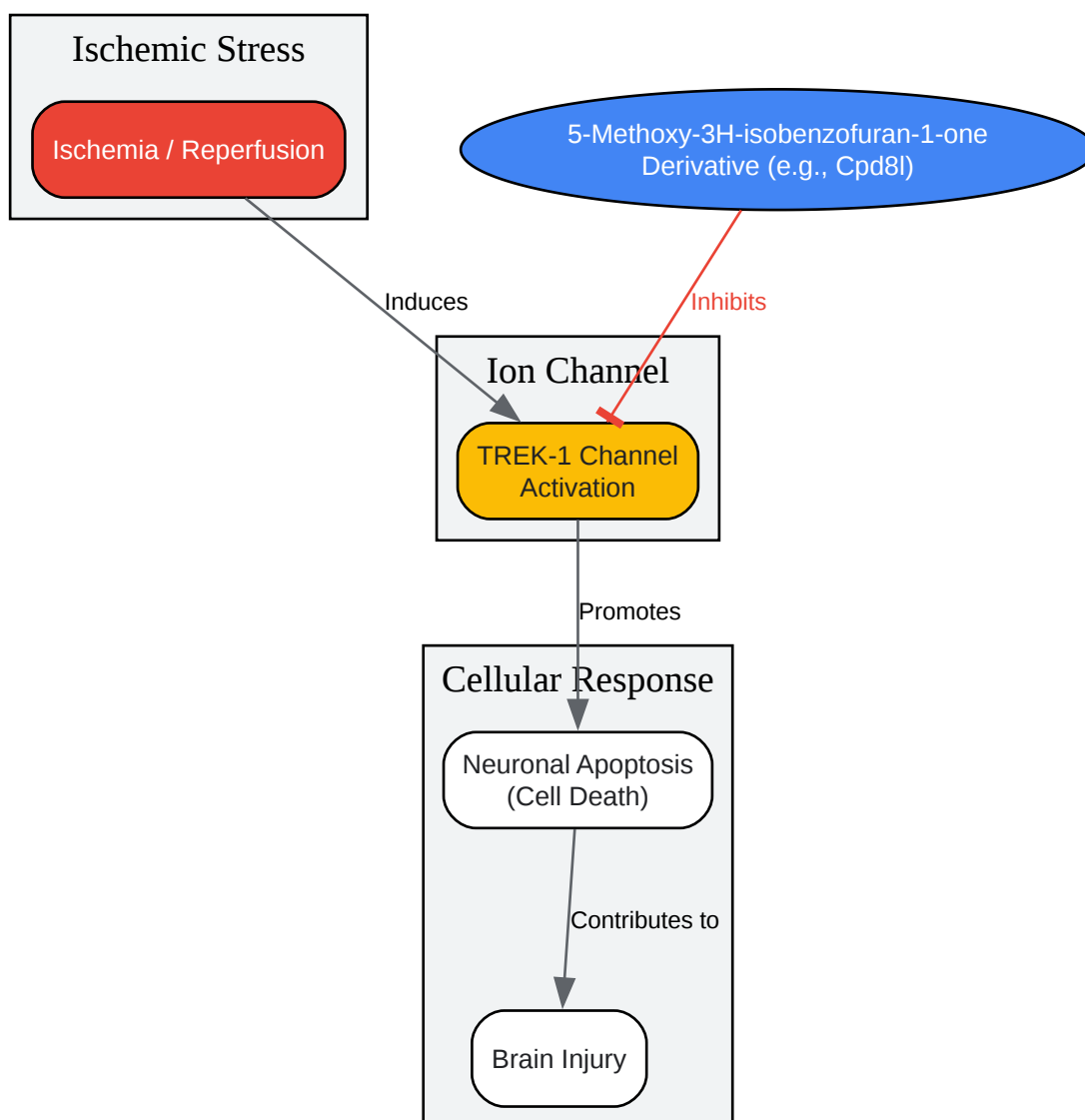
- **Reaction Setup:** To a 40 ml reaction tube equipped with a magnetic stir bar, add palladium(II) acetate (67.3 mg), potassium bicarbonate (750 mg), and 4-methoxybenzoic acid (456 mg).
- **Solvent Addition:** Add dibromomethane (12 ml) to the tube.
- **Reaction Conditions:** Seal the tube with a Teflon cap and place it in a preheated oil bath. Stir the reaction mixture vigorously at 140 °C for 18 hours.

- **Work-up:** After 18 hours, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
- **Concentration:** Concentrate the filtrate under reduced pressure to remove the solvent.
- **Purification:** Purify the resulting residue by silica gel column chromatography. Elute the column with a hexane:ethyl acetate mixture (2:1 v/v) to afford the pure product.
- **Isolation:** The final product, 5-methoxyisobenzofuran-1(3H)-one, is obtained as a yellow solid (164 mg, 1.00 mmol, 33% yield).[\[2\]](#)

Biological Activities and Therapeutic Potential

The isobenzofuranone scaffold is a "privileged structure" in medicinal chemistry, known to interact with various biological targets. While research on **5-methoxy-3H-isobenzofuran-1-one** itself is emerging, the activities of its close analogs provide strong rationale for its investigation in drug development.

- **Antioxidant and Antiplatelet Activity:** Phthalides have been investigated for their ability to scavenge free radicals and inhibit platelet aggregation, suggesting potential applications in cardiovascular diseases.[\[2\]](#)
- **Antiproliferative Effects:** C-3 functionalized isobenzofuranone derivatives have demonstrated significant cytotoxicity against lymphoma and myeloid leukemia cancer cell lines, with some compounds showing activity superior to the commercial drug etoposide.[\[3\]](#)
- **Neuroprotection:** A significant area of interest is the neuroprotective effect of this class of compounds. They have been shown to inhibit glutamate-induced cytotoxicity in neuronal cells.[\[2\]](#) More recently, isobenzofuran-1(3H)-one derivatives have been discovered as potent and selective inhibitors of the TREK-1 potassium channel.[\[6\]](#) Inhibition of TREK-1 is a promising strategy for preventing neuronal cell death in ischemic stroke.[\[6\]](#)



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Caption: Hypothetical neuroprotective mechanism via TREK-1 channel inhibition.

Applications in Drug Discovery and Chemical Biology

Beyond its intrinsic biological activities, **5-methoxy-3H-isobenzofuran-1-one** is a valuable scaffold for the synthesis of more complex molecules. Its structure allows for functionalization at several positions, enabling the systematic exploration of structure-activity relationships (SAR).^[5]

- **Intermediate for Lead Compounds:** It serves as a starting point for creating libraries of derivatives. For instance, the related 5-aminophthalide is a known intermediate in the synthesis of the widely used antidepressant citalopram, highlighting the scaffold's relevance in CNS drug discovery.^[7]
- **Development of Molecular Probes:** The isobenzofuranone core has been incorporated into fluorescent ligands to study biological targets like the sigma (σ) receptors, which are implicated in cancer and neurological disorders.^[8]
- **Soft Drug Design:** In a "dual-soft" drug design approach, the isobenzofuranone lactone can act as a metabolically labile ester group. This allows for the creation of drugs that are active at a target site (e.g., the skin) but are rapidly hydrolyzed and inactivated in systemic circulation, thereby reducing side effects.^[4]

Conclusion and Future Outlook

5-methoxy-3H-isobenzofuran-1-one represents a molecule of significant interest at the intersection of synthetic chemistry and pharmacology. Its straightforward, catalyst-driven synthesis provides access to a versatile chemical scaffold. The documented biological activities of the broader phthalide family—spanning antioxidant, anticancer, and particularly neuroprotective effects—strongly position this compound and its future derivatives as promising candidates for drug discovery programs.

Future research will likely focus on several key areas:

- **Novel Synthetic Routes:** Developing more efficient, greener, and stereoselective methods for synthesis.
- **SAR Exploration:** Synthesizing and screening libraries of new derivatives to optimize potency and selectivity for specific biological targets like the TREK-1 channel.
- **Mechanism of Action Studies:** Elucidating the precise molecular mechanisms underlying the observed biological effects.
- **Pharmacokinetic Profiling:** Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of promising lead compounds derived from this scaffold.

As a foundational building block with proven therapeutic relevance, **5-methoxy-3H-isobenzofuran-1-one** is set to remain a focal point for innovation in the development of next-generation therapeutics.

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